molecular formula C8H6N2O2 B146825 Imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-08-4

Imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B146825
M. Wt: 162.15 g/mol
InChI Key: WHOCKNWCRFHEMH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been the subject of various studies. A continuous flow synthesis method has been developed for imidazo[1,2-a]pyridine-2-carboxylic acids, which is a significant improvement over traditional in-flask methods. This process allows for the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, without the need for isolation of intermediates . Another approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, and subsequent haloform cleavage to yield imidazo[1,5-a]pyridine-1-carboxylic acids . Additionally, a regioselective acid-catalyzed three-component reaction has been developed to synthesize 2-aminopyridine-decorated imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is a versatile scaffold that can be functionalized to generate a variety of stable N-heterocyclic carbenes. These carbenes can be further utilized to synthesize Rh(I) mono- and biscarbenes, demonstrating the adaptability of the imidazo[1,2-a]pyridine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H functionalization, which is a key strategy in enhancing their biological activity. The synthesis of functionalized imidazo[1,2-a]pyridine derivatives has been achieved using readily available substrates and catalysts under mild conditions . Furthermore, imidazo[1,2-a]pyridines can participate in multicomponent reactions, such as the three-component reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans .

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridines exhibit interesting physical properties, such as the ability to undergo excited state intramolecular proton transfer (ESIPT), which can lead to strong solid-state emission in the blue-green-yellow region. The emission characteristics of these compounds can be influenced by various substituents . In terms of chemical properties, imidazo[1,2-a]pyridine-8-carboxamides have been identified as selective inhibitors of Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents10.

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promise in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine carboxylic acid derivatives have been evaluated for their potential acute and chronic anti-inflammatory activity .
  • Methods of Application : A docking analysis was performed on selected imidazo[1,2-a]pyridine carboxylic acid derivatives, indicating their binding to enzymes COX-1 and COX-2 active pockets . In vitro analysis showed that certain compounds preferentially inhibited COX-2 .
  • Results or Outcomes : Some compounds were found to inhibit the edema produced by carrageenan more efficiently than indomethacin . Chronic anti-inflammatory activity was found in certain derivatives .

Cardiotonic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The unsubstituted imidazole fragment cardiotonic agent olprinone is a clinically used representative of Imidazo[1,2-a]pyridines .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship .
  • Results or Outcomes : Olprinone has been used as a cardiotonic agent .

Fluorescence Sensors

  • Scientific Field : Chemical Engineering
  • Summary of Application : Imidazo[1,2-a]pyridines have found broad application as fluorescence sensors .
  • Methods of Application : The development of these compounds is based on their fluorescent properties .
  • Results or Outcomes : These compounds have been employed in molecular switches .

Analgesic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The 2-substituted analgesic miroprofen is a clinically used representative of Imidazo[1,2-a]pyridines .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship .
  • Results or Outcomes : Miroprofen has been used as an analgesic agent .

Treatment of Insomnia and Brain Disorders

  • Scientific Field : Neurology
  • Summary of Application : The agent for the treatment of insomnia and brain disorders, zolpidem, is a clinically used representative of Imidazo[1,2-a]pyridines .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship .
  • Results or Outcomes : Zolpidem has been used for the treatment of insomnia and brain disorders .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCKNWCRFHEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471037
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-8-carboxylic acid

CAS RN

133427-08-4
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chloroacetaldehyde (45% aqueous solution) (6.6 mL, 38 mmol) is added to the stirred solution of 2-aminonicotinic acid (5.0 g, 25 mmol) in ethanol (35 mL) and warmed at reflux for 14 hours. The reaction mixture is concentrated and the crude material is triturated with EtOH-Et2O to afford imidazo[1,2-a]pyridine-8-carboxylic acid. Mp: 296-299° C.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y Li, S Ren, G Shi, C Yuan, G Duan, Y Ge - Journal of Luminescence, 2023 - Elsevier
Searching for new probes for pH detection is useful for the diagnosis of related diseases. However, the fluorescent probes that can respond to pH value less than 4 or greater than 8 are …
Number of citations: 2 www.sciencedirect.com
S Selvakumari, KM Potla, D Shanthi, A Irfan… - Journal of Molecular …, 2023 - Elsevier
Imidazo [1, 2-a] pyridine-8-carboxylic acid, an aromatic molecule, was examined in the current investigation applying the DFT approach exercising 6–311 ++G(d,p) as a source level. …
Number of citations: 4 www.sciencedirect.com
G Marandi - Combinatorial Chemistry & High Throughput …, 2018 - ingentaconnect.com
Aim and Objective: The reaction of cyclohexylisocyanide and 2-aminopyridine-3- carboxylic acid in the presence of benzaldehyde derivatives in ethanol led to 3-(cyclohexylamino)-2- …
Number of citations: 3 www.ingentaconnect.com
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2017 - Elsevier
Based on a hypothesis that an intramolecular hydrogen bond was present in our lead series of picolinamide mGlu 5 NAMs, we reasoned that an inactive nicotinamide series could be …
Number of citations: 9 www.sciencedirect.com
G Marandi, L Saghatforoush, R Mendoza-Meroño… - Tetrahedron …, 2014 - Elsevier
The synthesis of a number of 3-(alkylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a facile route involving the reaction between 2-amino-3-pyridinecarboxylic acid, …
Number of citations: 18 www.sciencedirect.com
A Salimi, M Aghvami, M Azami Movahed… - Cancer …, 2020 - Taylor & Francis
In the present study, we searched selective cytotoxicity and mitochondria mediated apoptosis of novel COX-2 inhibitor 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a] pyridine-8-carboxylic …
Number of citations: 2 www.tandfonline.com
RS Sonawane, M SHIRSAT, SR Patil… - Asian Journal of …, 2020 - researchgate.net
CID data base were explored considering AZD0865 as standard and docked in proton pump ATPase pocket (PDB ID: 4ux2) to find out novel imidazopyridine derivatives as proton …
Number of citations: 2 www.researchgate.net
R Nirogi, AR Mohammed, AK Shinde… - Journal of Medicinal …, 2018 - ACS Publications
Alzheimer’s disease (AD) is a neurodegenerative disorder that has a higher prevalence and incidence in people older than 60 years. The need for improved AD therapies is unmet as …
Number of citations: 28 pubs.acs.org
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Bioorganic & medicinal …, 2012 - Elsevier
A series of fused bicyclic heterocycles was identified as potent and selective 5-HT 2A receptor antagonists. Optimization of the series resulted in compounds that had improved PK …
Number of citations: 11 www.sciencedirect.com
S Sharma, B Saha, D Sawant… - Journal of Combinatorial …, 2007 - ACS Publications
An efficient method for the synthesis of new polycyclic skeletons: triaza-benzofluorenes and triaza-pentalenonaphthalene from bicyclic privileged structures imidazopyridine and …
Number of citations: 59 pubs.acs.org

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